2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Overview
Description
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H14BrN. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the bromination of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole structure, which can then be brominated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indole ring
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: The non-brominated analog of the compound.
Indole: The parent structure without the cycloheptane ring.
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: A similar compound with a chlorine atom instead of bromine .
Uniqueness
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding interactions with biological targets .
Properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCLVIQKRHZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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